1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a dichlorophenyl group and a furan ring, which are connected through an ethyl linkage to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea typically involves the reaction of 3,4-dichloroaniline with 2-(furan-3-yl)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically isolated through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amino group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Material Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and DNA.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The furan ring and dichlorophenyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-[2-(furan-2-YL)ethyl]urea: Similar structure but with the furan ring at a different position.
1-(3,4-Dichlorophenyl)-3-[2-(thiophen-3-YL)ethyl]urea: Contains a thiophene ring instead of a furan ring.
1-(3,4-Dichlorophenyl)-3-[2-(pyridin-3-YL)ethyl]urea: Contains a pyridine ring instead of a furan ring.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea is unique due to the specific positioning of the furan ring and the dichlorophenyl group, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(furan-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c14-11-2-1-10(7-12(11)15)17-13(18)16-5-3-9-4-6-19-8-9/h1-2,4,6-8H,3,5H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJXSDZRCDQCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCC2=COC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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